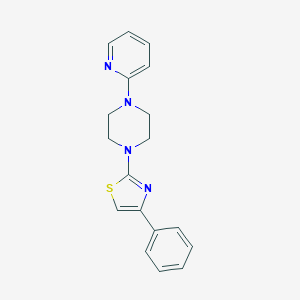
2-amino-N~1~,N~4~-dicyclohexylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N~1~,N~4~-dicyclohexylterephthalamide, also known as ADA or Adipic acid dihydrazide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADA is a white crystalline powder that is soluble in water and has a molecular weight of 308.43 g/mol. This chemical compound has been widely used in various fields of research, including drug delivery systems, polymer synthesis, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-amino-N~1~,N~4~-dicyclohexylterephthalamide is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and enzymes, and modulate their activity. 2-amino-N~1~,N~4~-dicyclohexylterephthalamide has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-amino-N~1~,N~4~-dicyclohexylterephthalamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 2-amino-N~1~,N~4~-dicyclohexylterephthalamide has also been shown to modulate the immune system and improve wound healing. However, the exact mechanisms underlying these effects are not fully understood, and further research is needed to fully elucidate the biological activity of 2-amino-N~1~,N~4~-dicyclohexylterephthalamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-N~1~,N~4~-dicyclohexylterephthalamide in lab experiments is its ability to form stable complexes with metal ions. This property makes 2-amino-N~1~,N~4~-dicyclohexylterephthalamide a useful tool in the development of drug delivery systems and in the synthesis of polymers. Additionally, 2-amino-N~1~,N~4~-dicyclohexylterephthalamide is relatively easy to synthesize and has a high yield. However, one limitation of using 2-amino-N~1~,N~4~-dicyclohexylterephthalamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-amino-N~1~,N~4~-dicyclohexylterephthalamide. One area of interest is the development of new drug delivery systems that utilize 2-amino-N~1~,N~4~-dicyclohexylterephthalamide as a targeting agent. Another area of interest is the synthesis of new polymers that incorporate 2-amino-N~1~,N~4~-dicyclohexylterephthalamide as a crosslinking agent. Additionally, further research is needed to fully understand the biological activity of 2-amino-N~1~,N~4~-dicyclohexylterephthalamide and its potential applications in biotechnology and medicine.
Méthodes De Synthèse
The synthesis of 2-amino-N~1~,N~4~-dicyclohexylterephthalamide can be achieved through the reaction of adipic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an intermediate product, which is then converted to 2-amino-N~1~,N~4~-dicyclohexylterephthalamide through a series of chemical reactions. The yield of 2-amino-N~1~,N~4~-dicyclohexylterephthalamide synthesis is typically high, and the process is relatively simple and cost-effective.
Applications De Recherche Scientifique
2-amino-N~1~,N~4~-dicyclohexylterephthalamide has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property has made 2-amino-N~1~,N~4~-dicyclohexylterephthalamide a popular choice in the development of drug delivery systems, where it is used to encapsulate drugs and target specific areas of the body. 2-amino-N~1~,N~4~-dicyclohexylterephthalamide has also been used in the synthesis of polymers, where it acts as a crosslinking agent and improves the mechanical properties of the resulting materials.
Propriétés
Formule moléculaire |
C20H29N3O2 |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2-amino-1-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H29N3O2/c21-18-13-14(19(24)22-15-7-3-1-4-8-15)11-12-17(18)20(25)23-16-9-5-2-6-10-16/h11-13,15-16H,1-10,21H2,(H,22,24)(H,23,25) |
Clé InChI |
CXQSHPAOEIUNJG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)

![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)



![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)
![4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)